Technical Whitepaper: Strategic Utilization of tert-Butyl 2-(aminomethyl)pent-4-enoate in Peptidomimetic Synthesis
Technical Whitepaper: Strategic Utilization of tert-Butyl 2-(aminomethyl)pent-4-enoate in Peptidomimetic Synthesis
The following technical guide details the properties, synthesis, and applications of tert-Butyl 2-(aminomethyl)pent-4-enoate (CAS 1372851-46-1).
Executive Summary
tert-Butyl 2-(aminomethyl)pent-4-enoate (CAS 1372851-46-1) is a specialized
This compound serves as a critical "stapling" scaffold. Its terminal alkene allows for Ring-Closing Metathesis (RCM) to generate cyclic constraints, while its
Physicochemical Profile
The following data characterizes the compound based on its structural class (
| Property | Value / Description |
| CAS Number | 1372851-46-1 |
| IUPAC Name | tert-Butyl 2-(aminomethyl)pent-4-enoate |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 185.27 g/mol |
| Physical State | Colorless to pale yellow oil (typical for amino esters) |
| Boiling Point | ~230–240 °C (Predicted @ 760 mmHg) |
| Density | ~0.92 ± 0.05 g/cm³ (Predicted) |
| pKa (Amine) | ~9.5–10.5 (Conjugate acid) |
| LogP | ~1.7 (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
Note on Chirality: While the CAS represents the generic structure, this compound possesses a chiral center at C2. In asymmetric synthesis, the (
)- or ()-enantiomer is typically generated to control the helicity of the resulting -peptide.
Synthetic Utility & Mechanism
The utility of tert-Butyl 2-(aminomethyl)pent-4-enoate stems from its orthogonal reactivity. It possesses three distinct reactive sites:
-
Primary Amine: Nucleophile for peptide coupling.
-
Terminal Alkene: Handle for metathesis (RCM) or thiol-ene "click" chemistry.
-
tert-Butyl Ester: Acid-labile carboxyl protection, orthogonal to base-labile Fmoc/Cbz groups on the amine.
Synthesis Pathway (Alkylation Strategy)
The most robust route to this
Protocol Logic:
-
Precursor:
-Protected -alanine tert-butyl ester. -
Base: Strong, non-nucleophilic base (LiHMDS or LDA) generates the enolate at C2.
-
Electrophile: Allyl bromide installs the alkene side chain.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic pathway via enolate alkylation of
Experimental Protocols
Synthesis of Racemic tert-Butyl 2-(aminomethyl)pent-4-enoate
Prerequisite: This protocol assumes the use of N-(diphenylmethylene)-
Materials:
-
-(Diphenylmethylene)-
-alanine tert-butyl ester (1.0 eq) -
Allyl Bromide (1.2 eq)
-
LiHMDS (1.1 eq, 1.0 M in THF)
-
Anhydrous THF
-
10% Citric Acid (aq)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Solvation: Dissolve the Schiff base substrate (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Enolization: Add LiHMDS dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation. Critical: Maintain low temperature to prevent decomposition.
-
Alkylation: Add Allyl Bromide (12 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
-
Quench: Quench the reaction with saturated
solution. -
Hydrolysis (Imine Cleavage): To remove the diphenylmethylene protecting group, treat the crude organic phase with 10% citric acid at room temperature for 2 hours.
-
Extraction: Wash the aqueous layer (containing the product salt) with ether to remove benzophenone byproduct. Basify the aqueous layer to pH 10 with
and extract the free amine into DCM. -
Purification: Dry over
, concentrate, and purify via flash chromatography (DCM/MeOH/ ) if necessary.
Handling & Storage
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to atmospheric
(carbamate formation). -
Stability: The tert-butyl ester is stable to basic conditions but hydrolyzes rapidly in TFA/DCM.
Applications in Drug Discovery[5]
-Peptide Foldamers
Incorporating this
Macrocyclization via RCM
The terminal alkene allows for "stapling" of the peptide helix. By incorporating a second alkene-bearing residue (e.g., an allylglycine or another
Mechanism:
-
Peptide Assembly: Standard coupling using the free amine of CAS 1372851-46-1.
-
Pre-organization: The peptide folds, bringing the two allyl groups into proximity.
-
Metathesis: Grubbs' II catalyst effects Ring-Closing Metathesis, releasing ethylene and forming a cyclic olefin.
-
Result: A macrocyclic peptide with locked conformation and enhanced potency.
DOT Diagram: RCM Stapling Application
Figure 2: Application of tert-Butyl 2-(aminomethyl)pent-4-enoate in peptide stapling.
References
-
Seebach, D., et al. (2004). "
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link - Juaristi, E. (2012).
-
Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and structure." Accounts of Chemical Research. Link
- Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron. (Reference for RCM protocols using allyl-substituted amino acids).
